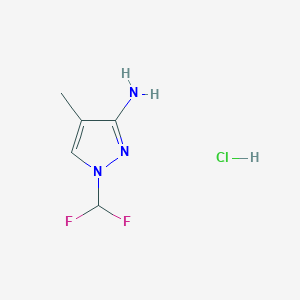

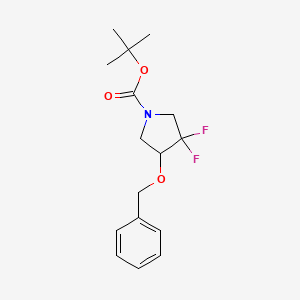

![molecular formula C12H10Cl2N2O2S2 B2514027 2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide CAS No. 896291-72-8](/img/structure/B2514027.png)

2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound that has been the focus of various studies due to its potential pharmacological activities. Thiophene derivatives are known for their diverse biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, and potential antibacterial properties . These compounds are synthesized through various reactions involving amino-thiophene carboxamide precursors and have been characterized by spectroscopic methods such as IR, NMR, and MS, as well as elemental analysis .

Synthesis Analysis

The synthesis of thiophene derivatives often involves initial reactions with amino-thiophene carboxamide precursors. For instance, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the formation of thieno[2,3-d]pyrimidines and their derivatives . Similarly, the preparation of 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide from its nitrile precursor has been described, showcasing the versatility of thiophene carboxamide in heterocyclic synthesis . Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have also been synthesized, indicating the reactivity of these compounds towards the formation of biologically active structures .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using X-ray diffraction methods. For example, the crystal structure of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene has been characterized, revealing that the compound crystallizes in the monoclinic space group and that the molecules are stabilized by intermolecular hydrogen bonds . This structural information is crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that lead to the formation of diverse biologically active compounds. The reactivity of thiophene carboxamide with different organic reagents results in the synthesis of novel compounds with high pharmacological activity . The reaction conditions, such as the use of microwave irradiation, play a significant role in the efficiency and outcome of these synthetic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their structure and the substituents present on the thiophene ring. These properties are determined through spectroscopic and crystallographic analyses, which provide insights into the compounds' stability, reactivity, and potential drug-likeness. The acute toxicity of these compounds is also assessed to determine their safety profile for further pharmacological testing .

Aplicaciones Científicas De Investigación

Thiophene Derivatives and Carcinogenicity

- Carcinogenic Evaluation : Thiophene analogues, including those structurally related to carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. The studies involved assessing these compounds through the Salmonella reverse-mutation assay and the cell-transformation assay, providing insights into their biological activities and potential health risks (Ashby et al., 1978).

Supramolecular Chemistry and BTAs

- Benzene-1,3,5-tricarboxamide (BTA) : BTAs have been identified as versatile ordering moieties in supramolecular chemistry, suggesting that compounds with complex aromatic and amide groups, similar to the one , could have applications ranging from nanotechnology to biomedical fields (Cantekin et al., 2012).

Polyfunctional Heteroaromatics Synthesis

- Synthesis and Reactions : Research into the synthesis of polyfunctional heteroaromatic compounds, including those incorporating thiophene units, reveals complex reactions and unexpected product formations. These findings underscore the potential for discovering new chemical entities with unique properties through the exploration of heteroaromatic chemistry (Moustafa et al., 2017).

Propiedades

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S2/c1-4-5(2)19-12(8(4)10(15)17)16-11(18)6-3-7(13)20-9(6)14/h3H,1-2H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXLICEIABVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(SC(=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

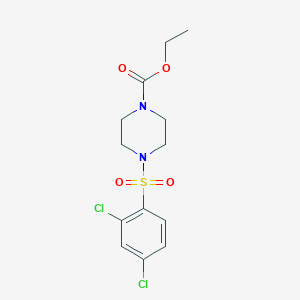

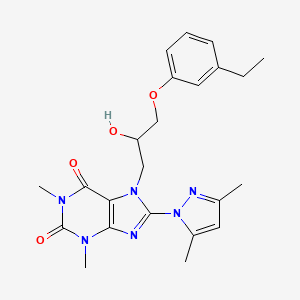

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)

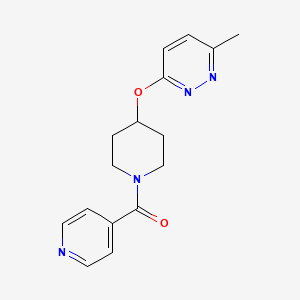

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)

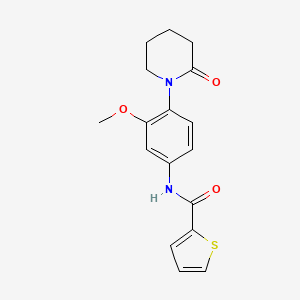

![Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2513950.png)

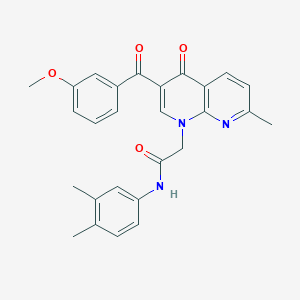

![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)

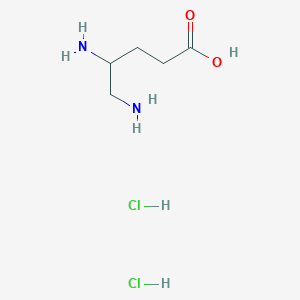

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2513959.png)